2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11460990
InChI: InChI=1S/C16H12N6OS/c23-15-12-8-4-5-9-13(12)17-14(18-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,23)
SMILES: C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3
Molecular Formula: C16H12N6OS
Molecular Weight: 336.4 g/mol

2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC11460990

Molecular Formula: C16H12N6OS

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one -

Specification

Molecular Formula C16H12N6OS
Molecular Weight 336.4 g/mol
IUPAC Name 2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one
Standard InChI InChI=1S/C16H12N6OS/c23-15-12-8-4-5-9-13(12)17-14(18-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,23)
Standard InChI Key ANNKCEHOMQLBDJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(((1-Phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one comprises a quinazolin-4(3H)-one core linked via a thioether bridge to a 1-phenyl-1H-tetrazol-5-yl group. The quinazolinone ring system, a bicyclic structure fused with benzene and pyrimidine, is substituted at the 2-position by the tetrazole-thioether side chain. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the compound’s stability and potential for hydrogen bonding interactions .

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC16H12N6OS\text{C}_{16}\text{H}_{12}\text{N}_{6}\text{OS}
Molecular Weight336.4 g/mol
IUPAC Name2-[(1-Phenyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one
CAS Number296790-29-9

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one likely involves convergent strategies:

  • Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives or condensation of 2-aminobenzamide with carbonyl sources.

  • Tetrazole-Thioether Side Chain Installation: Friedel-Crafts alkylation or nucleophilic substitution to introduce the tetrazole-bearing thioether group .

Stepwise Synthesis Protocol

A plausible route, inspired by patented methodologies for tetrazole-thioether derivatives , involves:

  • Synthesis of 1-Phenyl-1H-tetrazole-5-thiol:

    • Diazotization of N-substituted thiosemicarbazides using nitrous acid or alkyl nitrites .

    • Example: Reaction of 1-(2-aminoethyl)-1H-tetrazole-5-thiol hydrochloride with t-butoxycarbonylazide in dioxane/water .

  • Coupling with Quinazolinone Precursor:

    • Alkylation of 2-(chloromethyl)quinazolin-4(3H)-one with 1-phenyl-1H-tetrazole-5-thiol under basic conditions (e.g., K2_2CO3_3 in DMF) .

Critical Reaction Parameters:

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity of the thiol group .

  • Temperature Control: Diazotization typically occurs at 0–5°C, while coupling reactions proceed at 60–80°C .

TargetProposed Interaction Mechanism
EGFR KinaseCompetitive inhibition at ATP-binding site
Tubulin PolymerizationDisruption of microtubule dynamics
Topoisomerase IIDNA cleavage complex stabilization

Challenges and Future Directions

Synthetic Scalability

Current limitations include low yields in tetrazole-thioether coupling steps (∼40–50%) and purification challenges due to byproduct formation . Future work should explore catalytic methods (e.g., transition metal-mediated cross-coupling) to improve efficiency.

Pharmacokinetic Optimization

The compound’s high nitrogen content (N6\text{N}_{6}) may limit oral bioavailability. Structural modifications, such as prodrug strategies or PEGylation, could enhance absorption and half-life .

Target Validation

Priority research areas include:

  • In vitro kinase profiling to identify primary targets.

  • X-ray crystallography to resolve binding modes with EGFR or VEGFR.

  • In vivo efficacy studies in xenograft models of colorectal or breast cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator